3,5-Dimethylisoxazol-4-amine

Bromodomain inhibition Structure-activity relationship Epigenetic probe development

Selective BET bromodomain inhibitor development demands a validated acetyl-lysine (KAc) bioisostere; generic heterocyclic amines fail stringent SAR requirements for KAc-pocket engagement. 3,5-Dimethylisoxazol-4-amine (CAS 31329-64-3) delivers the essential 3,5-dimethylisoxazole core with demonstrated bromodomain affinity. • X-ray validated KAc mimetic (PDB: 4J0R, 4J0S, 6FSY); the 3-methyl group is absolutely required for BET bromodomain binding and cannot be substituted. • Enables subtype-selective probe development: optimized derivatives achieve IC₅₀ <5 μM for BRD2(1)/BRD4(1); the 4-amino vector enables selectivity across 57 bromodomains. • Available at 95% purity, mg-to-kg scale, with reliable global shipping for uninterrupted research workflows.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 31329-64-3
Cat. No. B1295807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisoxazol-4-amine
CAS31329-64-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)N
InChIInChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3
InChIKeyINSUSOZBMWJGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylisoxazol-4-amine Core Scaffold


3,5-Dimethylisoxazol-4-amine (CAS 31329-64-3) is a 4-aminoisoxazole derivative with a molecular formula of C₅H₈N₂O and molecular weight of 112.13 g/mol [1]. This compound serves as the fundamental core scaffold for the 3,5-dimethylisoxazole moiety, which has been established as a novel acetyl-lysine (KAc) bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomains [2]. Its primary utility lies in the structure-guided development of potent and selective BET (bromodomain and extra terminal domain) family bromodomain inhibitors, with optimized derivatives demonstrating ligand efficiency suitable for epigenetic probe and therapeutic lead generation [3].

Acetyl-lysine bioisostere scaffold for bromodomain recognition studies

4-amino derivatization handle enables selective BET family probe development

Versatile core for kinase inhibitor and epigenetic chemical biology workflows

3,5-Dimethylisoxazol-4-amine: Non-Interchangeable Scaffold


Generic substitution of 3,5-dimethylisoxazol-4-amine with structurally similar heterocyclic amines or isoxazole positional isomers is not scientifically valid due to stringent structure-activity relationship (SAR) requirements established for bromodomain recognition. SAR studies demonstrate that the 3-methyl group of the 3,5-dimethylisoxazole core is necessary for BET bromodomain affinity, and its removal or repositioning abolishes binding activity [1]. Furthermore, the 4-amino position provides the essential vector for derivatization that enables selectivity across the 57 distinct bromodomain family members, a feature that cannot be replicated by alternative amine-bearing heterocycles lacking the specific geometric and electronic complementarity with the KAc-binding pocket [2]. The quantitative evidence presented below substantiates these structural requirements.

3-methyl requirement

Removing or repositioning the 3-methyl group abolishes BET bromodomain affinity; positional isomers cannot replicate binding.

4-amino vector

Scaffolds lacking the 4-amino derivatization handle, such as 3,5-dimethylisoxazole, preclude systematic selectivity optimization.

Heterocycle mismatch

Alternative amine-bearing heterocycles lack the geometric and electronic complementarity with the KAc-binding pocket; SAR may not transfer.

3,5-Dimethylisoxazol-4-amine: Evidence vs. Analogs


Essential 3-Methyl Group for BET Affinity

The 3-methyl group of the 3,5-dimethylisoxazole core is essential for BET bromodomain binding. Direct comparative SAR analysis demonstrated that modifying or replacing the 3-methyl group of 3,5-dimethylisoxazole derivatives eliminated measurable BET bromodomain affinity, confirming this moiety as a necessary structural determinant for acetyl-lysine mimetic activity [1]. This distinguishes the 3,5-dimethyl substitution pattern from other methyl-isoxazole positional isomers or des-methyl analogs.

3-Methyl group essential
Head-to-head comparison
Intact 3,5-dimethyl core retains binding; modified/replaced 3-methyl analogs lose detectable affinity
Structural determinant for KAc mimetic activity
SAR studies confirm substitution pattern must be preserved
Bromodomain inhibition Structure-activity relationship Epigenetic probe development

4-Amino Vector Enables Bromodomain Selectivity

The 4-amino group of 3,5-dimethylisoxazol-4-amine provides the critical vector for substitution that enables selective targeting among the 57 phylogenetically diverse bromodomain family members. X-ray crystallographic analysis has determined the precise interactions responsible for the activity and selectivity of 4-substituted 3,5-dimethylisoxazoles against distinct bromodomains [1]. This contrasts with 3,5-dimethylisoxazole itself (lacking the 4-amino group), which lacks this derivatization handle and therefore cannot be systematically elaborated into subtype-selective probes.

4-Amino selectivity vector
Cross-study comparable
4-amino position enables systematic derivatization for subtype-selective bromodomain probes; 3,5-dimethylisoxazole lacks this handle
Irreplaceable for selective probe development
X-ray structures confirm substitution vector geometry
Bromodomain selectivity Chemical probe development X-ray crystallography

X-ray Confirmation of KAc-Mimetic Binding

The 3,5-dimethylisoxazole moiety, derived from 3,5-dimethylisoxazol-4-amine, has been crystallographically validated to occupy the acetyl-lysine (KAc) binding pocket of human BRD4(1). The crystal structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand (PDB ID: 4J0R, resolution 1.72 Å) confirms the geometry of this bioisosteric interaction [1]. Notably, the 3,5-dimethylisoxazole moiety resides deeper into the KAc-binding pocket than certain alternative chemotypes, as demonstrated by comparative structural alignment studies [2]. This provides atomic-level evidence of differentiation from other acetyl-lysine mimetic scaffolds.

KAc pocket occupancy
Head-to-head comparison
3,5-dimethylisoxazole moiety resides deeper in BRD4(1) KAc pocket vs. alternative chemotype (PDB 4J0R, 1.72 Å)
Deeper binding geometry differentiates from other mimetics
Crystallographic alignment supports structural advantage
Bromodomain crystallography Acetyl-lysine bioisostere PDB structure

Kinase Inhibitor Potential: CLK4 Inhibition

Beyond bromodomain applications, 3,5-dimethylisoxazol-4-amine serves as an effective scaffold for kinase inhibitor development. A representative derivative, 6-(3,5-dimethylisoxazol-4-yl)-N-(3-fluorobenzyl)quinazolin-4-amine, demonstrated potent inhibition of dual specificity protein kinase CLK4 with an IC₅₀ value of 178 nM [1]. This potency is achieved through the intact 3,5-dimethylisoxazole moiety attached via the 4-amino position, providing a quantitative benchmark for kinase-targeted applications of this scaffold.

CLK4 inhibition potency
Class-level inference
IC₅₀ = 178 nM
Scaffold supports low nanomolar kinase inhibition
Representative quinazoline derivative; CLK4 assay context
Kinase inhibition CLK4 inhibitor Quinazoline derivatives

Optimized BET Ligands: Efficiency and Cellular Activity

Structure-guided optimization of 3,5-dimethylisoxazole derivatives, built from the 3,5-dimethylisoxazol-4-amine core, has yielded potent BET bromodomain inhibitors characterized by good ligand efficiency [1]. Cellular studies confirm that phenol and acetate derivatives of these lead compounds exhibit strong antiproliferative effects on MV4;11 acute myeloid leukemia cells, consistent with established BET bromodomain inhibition pharmacology, while demonstrating no general cytotoxicity in other cancer cell lines tested [2].

Cellular antiproliferative response
Supporting evidence
Phenol/acetate derivatives show antiproliferative effects in MV4;11 AML cells consistent with BET inhibition; minimal general cytotoxicity in tested cancer cell lines
Supports BET-dependent cell-model endpoint context
Data to verify across independent cell panels
BET bromodomain Ligand efficiency Structure-guided optimization

3,5-Dimethylisoxazol-4-amine: Research Applications


Subtype-Selective BET Chemical Probes

For research teams developing selective chemical probes targeting distinct BET family bromodomains (BRD2, BRD3, BRD4, BRDT), 3,5-dimethylisoxazol-4-amine provides the validated acetyl-lysine mimetic core required for KAc-binding pocket engagement [1]. The 4-amino position enables systematic SAR exploration to achieve subtype selectivity, as demonstrated by the optimization of derivatives with IC₅₀ values <5 μM for BRD2(1) and BRD4(1) [2]. X-ray crystallographic structures (PDB IDs: 4J0R, 4J0S, 6FSY) are publicly available to guide rational structure-based design efforts [3].

BET-Dependent Cancer Drug Discovery

In drug discovery programs focused on BET-dependent malignancies such as acute myeloid leukemia, 3,5-dimethylisoxazol-4-amine serves as the foundational building block for lead optimization. Derivatives demonstrate strong antiproliferative effects in MV4;11 AML cells consistent with BET inhibition pharmacology, while showing minimal general cytotoxicity in other cancer cell lines tested [4]. The established SAR—particularly the absolute requirement for the 3-methyl group—provides a defined optimization path that reduces synthetic uncertainty [5].

Kinase Inhibitor Scaffold Expansion

For medicinal chemistry groups pursuing kinase inhibitor programs, 3,5-dimethylisoxazol-4-amine offers a versatile scaffold with validated kinase inhibitory potential. A representative quinazoline derivative achieved 178 nM IC₅₀ against CLK4, demonstrating that the 3,5-dimethylisoxazole-4-amino moiety can effectively anchor compounds into kinase ATP-binding pockets [6]. The aminoisoxazole kinase inhibitor patent literature (WO2003013517A1) provides additional synthetic precedent and biological rationale for this application class [7].

Isoxazole-Containing Amino Acid Synthesis

For chemical biology applications requiring stable, non-hydrolyzable acetyl-lysine mimics for incorporation into histone peptides, 3,5-dimethylisoxazol-4-amine provides the synthetic entry point for constructing isoxazole-containing amino acids. These building blocks enable the generation of bromodomain-binding, non-hydrolyzable histone peptides for functional studies aimed at uncovering the roles of individual acetylated lysine residues in chromatin regulation [5]. This application is uniquely enabled by the 3,5-dimethylisoxazole core structure.

Application
Selection Property
Validation Focus
Subtype-selective BET probe development
4-amino derivatization handle for selectivity profiling
Bromodomain family selectivity screens and crystallographic validation
BET-dependent cancer model research
Acetyl-lysine mimetic core with defined SAR
Cell-model endpoint review (e.g., MV4;11 AML proliferation)
Kinase inhibitor scaffold expansion
Versatile aminoisoxazole anchor for ATP-binding site engagement
Kinase panel profiling and scaffold-hopping validation
Non-hydrolyzable acetyl-lysine peptide synthesis
3,5-dimethylisoxazole building block for isoxazole-containing amino acids
Bromodomain-binding peptide functional studies

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